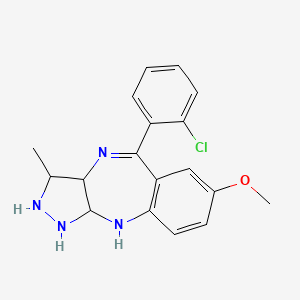
RG2833
Vue d'ensemble
Description
Il a montré un potentiel dans le traitement des maladies neurodégénératives telles que l'ataxie de Friedreich en augmentant les niveaux de protéine frataxine . RG-2833 inhibe sélectivement l'histone désacétylase 1 et l'histone désacétylase 3 avec des valeurs de CI50 de 60 nM et 50 nM, respectivement .
Applications De Recherche Scientifique
RG-2833 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
RG2833 primarily targets Histone Deacetylases (HDACs) , specifically HDAC1/3 . HDACs are critical regulators of gene expression that enzymatically remove the acetyl group from histones .
Mode of Action
This compound acts as a selective inhibitor of HDAC1/3 . By inhibiting these enzymes, this compound increases the acetylation of histones, thereby influencing gene expression . It has been shown to reverse temozolomide-resistance in glioblastoma through downregulation of the NFĸB pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NFĸB pathway . This pathway is often upregulated in certain types of cancer and may contribute to tumorigenesis . This compound disrupts the NFĸB pathway through acetylation of p65, resulting in decreased expression of NFĸB regulated pro-survival genes .
Pharmacokinetics
In clinical trials, the Cmax (plasma) of this compound was 32uM . This indicates that this compound has good bioavailability and can reach effective concentrations in the body. It is also known to have established brain penetration, making it a potential candidate for treating brain-related conditions .
Result of Action
This compound has demonstrated cytotoxicity against temozolomide-resistant glioblastoma . It inhibits cell growth, induces apoptosis, and slows cell proliferation . In a DIPG flank tumor mouse model, treatment with this compound alone for 5 days suppressed tumor growth and induced apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been found that this compound synergizes with lomustine and radiation to slow DIPG cell growth in vitro . .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de RG-2833 implique la réaction du chlorure de 4-méthylbenzoyle avec l'acide 6-aminohexanoïque pour former un intermédiaire amide. Cet intermédiaire est ensuite mis à réagir avec la 2-aminophénylamine pour donner RG-2833 . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol, avec un léger réchauffement et un traitement par ultrasons pour améliorer la solubilité .
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
RG-2833 subit plusieurs types de réactions chimiques, notamment :
Oxydation : RG-2833 peut être oxydé pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : RG-2833 peut subir des réactions de substitution, en particulier aux positions amide et aromatique.
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions de RG-2833 comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées à des températures contrôlées et en présence de solvants appropriés.
Principaux produits
Les principaux produits formés à partir des réactions de RG-2833 dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
Applications de la recherche scientifique
RG-2833 a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'histone désacétylase et d'autres modulateurs épigénétiques.
Mécanisme d'action
RG-2833 exerce ses effets en inhibant l'histone désacétylase 1 et l'histone désacétylase 3. Cette inhibition conduit à une acétylation accrue des protéines histones, ce qui entraîne des modifications de l'expression des gènes . Le composé cible spécifiquement la régulation épigénétique du gène de la frataxine, conduisant à des niveaux accrus de protéine frataxine dans les cellules neuronales . Ce mécanisme est considéré comme bénéfique dans le traitement des maladies neurodégénératives en corrigeant la déficience en frataxine .
Comparaison Avec Des Composés Similaires
Composés similaires
Panobinostat : Un autre inhibiteur de l'histone désacétylase avec une activité plus large mais une pénétration cérébrale limitée.
Vorinostat : Un inhibiteur de l'histone désacétylase utilisé en chimiothérapie avec un profil de sélectivité différent.
Trichostatine A : Un inhibiteur de l'histone désacétylase bien connu avec une activité puissante mais une faible pénétration cérébrale.
Unicité de RG-2833
RG-2833 est unique en raison de son inhibition sélective de l'histone désacétylase 1 et de l'histone désacétylase 3, combinée à sa capacité à pénétrer la barrière hémato-encéphalique . Cela le rend particulièrement précieux pour l'étude et le traitement potentiel des maladies neurodégénératives .
Propriétés
IUPAC Name |
N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDXHFYDJAYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153300 | |
| Record name | RG-2833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215493-56-3 | |
| Record name | RG-2833 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215493563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-2833 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RG-2833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RG-2833 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V14R89EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
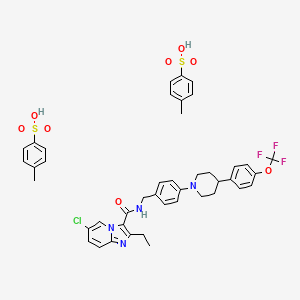

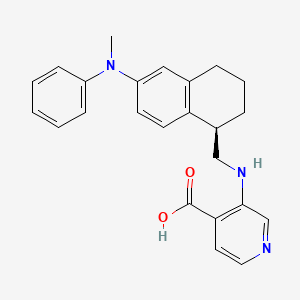
![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)


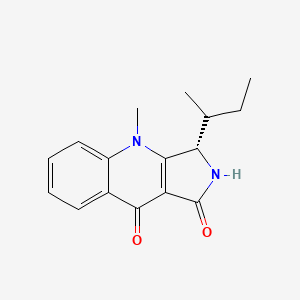

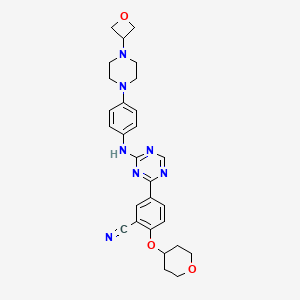
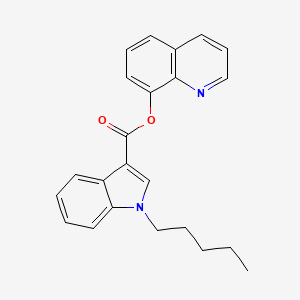
![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)
